molecular formula C20H19ClN2O4 B6497574 N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide CAS No. 953009-46-6

N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B6497574
CAS RN: 953009-46-6
M. Wt: 386.8 g/mol
InChI Key: HAPYZTYJEBFXJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide” is not explicitly provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .

Scientific Research Applications

N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide has been used in a variety of scientific research applications. It has been used as a ligand to study the interaction between metal ions and organic molecules. It has also been used as a reagent to study the reactivity of organic molecules in chemical reactions. Additionally, it has been used to study the structure of proteins, as well as the effects of various drugs on the body.

Mechanism of Action

N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide is believed to interact with proteins in a number of ways. It is thought to bind to certain proteins, which can alter their function. Additionally, it is believed to act as an inhibitor of certain enzymes, which can affect the activity of those enzymes. Lastly, it is believed to interact with certain receptors, which can affect the activity of those receptors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of certain molecules. Additionally, it has been shown to interact with certain receptors, which can affect the activity of those receptors. Lastly, it has been shown to bind to certain proteins, which can alter their function.

Advantages and Limitations for Lab Experiments

N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide has a number of advantages and limitations when used in laboratory experiments. One of the advantages is that it is relatively stable and can be stored at room temperature for long periods of time. Additionally, it is soluble in water, ethanol, and methanol, which makes it easy to use in a variety of experiments. On the other hand, one of the limitations of this compound is that it is a synthetic compound, which means that it can be difficult to obtain in large quantities.

Future Directions

N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide has a number of potential future directions. One of the most promising is its use in drug development. This compound has been shown to interact with certain receptors, which could be used to develop new drugs that target those receptors. Additionally, it could be used to study the structure of proteins and the effects of various drugs on the body. Lastly, it could be used to study the reactivity of organic molecules in chemical reactions, which could lead to the development of new drugs or materials.

Synthesis Methods

N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide can be synthesized through a three-step process. First, 4-chlorophenol is reacted with sodium hydroxide to form 4-chloro-2-hydroxybenzaldehyde. Second, this aldehyde is reacted with ethyl acetoacetate in the presence of a catalyst to form this compound. Finally, the this compound is purified by recrystallization.

Safety and Hazards

The safety and hazards associated with “N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide” are not explicitly mentioned in the search results .

properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-25-17-8-3-13(9-19(17)26-2)10-20(24)22-12-16-11-18(27-23-16)14-4-6-15(21)7-5-14/h3-9,11H,10,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPYZTYJEBFXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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